Adagrasib

KRAS G12C inhibitor Non-small cell lung cancer Phase 3 clinical trial

Procure Adagrasib for its unique clinical and research advantages. It offers a ~24h half-life for sustained target engagement and superior CNS penetration (iORR 33.3%), making it the preferred KRAS G12C inhibitor for studies involving brain metastases. Its distinct resistance mutation profile (e.g., Q99L) also makes it essential for research into overcoming acquired drug resistance.

Molecular Formula C32H35ClFN7O2
Molecular Weight 604.1 g/mol
CAS No. 2326521-71-3
Cat. No. B609336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdagrasib
CAS2326521-71-3
SynonymsMRTX849;  MRTX-849;  MRTX 849; 
Molecular FormulaC32H35ClFN7O2
Molecular Weight604.1 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F
InChIInChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3/t23-,24-/m0/s1
InChIKeyPEMUGDMSUDYLHU-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adagrasib (MRTX849): A Covalent KRAS G12C Inhibitor with Distinct Pharmacokinetic and CNS Penetration Properties for Oncology Research and Clinical Procurement


Adagrasib (CAS 2326521-71-3, also known as MRTX849) is an oral, small-molecule covalent inhibitor of the KRAS G12C mutant protein, which irreversibly binds to the mutant cysteine 12 residue, locking KRAS in its inactive GDP-bound state and inhibiting downstream signaling [1]. It is FDA-approved for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy, and in combination with cetuximab for KRAS G12C-mutated colorectal cancer [2]. Adagrasib was specifically optimized for favorable pharmacokinetic properties, including a long half-life of approximately 24 hours and demonstrated central nervous system penetration, distinguishing it from other KRAS G12C inhibitors in its class [3].

Why Generic Substitution Fails for Adagrasib: Evidence-Based Differentiation from Sotorasib and Docetaxel in KRAS G12C-Mutant NSCLC


Despite both adagrasib and sotorasib being FDA-approved covalent KRAS G12C inhibitors, they exhibit clinically meaningful differences in pharmacokinetics, central nervous system activity, and resistance mutation profiles that preclude generic interchangeability [1]. Adagrasib's extended half-life (~24 hours) contrasts with sotorasib's shorter half-life (~5.5 hours), impacting dosing schedules and potential for sustained target engagement [2]. Furthermore, adagrasib demonstrates superior intracranial efficacy in patients with brain metastases, with a reported intracranial objective response rate (iORR) of 33.3% versus 12.5% for sotorasib in comparable trial populations [3]. Additionally, secondary KRAS mutations conferring resistance show drug-specific patterns, with mutations such as Q99L conferring selective resistance to adagrasib, while others like G13D or R68M selectively affect sotorasib [4]. These quantitative and qualitative differences necessitate careful consideration in both clinical and research procurement decisions.

Adagrasib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons vs. Sotorasib and Docetaxel


Adagrasib vs. Docetaxel in Phase 3 KRYSTAL-12 Trial: Progression-Free Survival Benefit in Pre-Treated KRAS G12C-Mutant NSCLC

In the randomized, open-label, phase 3 KRYSTAL-12 trial (NCT04685135) comparing adagrasib (600 mg twice daily) to docetaxel (75 mg/m² every 3 weeks) in 453 patients with previously treated KRAS G12C-mutated advanced NSCLC, adagrasib demonstrated a statistically significant improvement in median progression-free survival (PFS) [1].

KRAS G12C inhibitor Non-small cell lung cancer Phase 3 clinical trial

Adagrasib vs. Sotorasib: Intracranial Efficacy in KRAS G12C-Mutant NSCLC with Brain Metastases

In cross-trial comparisons, adagrasib demonstrates numerically higher intracranial activity than sotorasib in patients with KRAS G12C-mutant NSCLC and brain metastases. In the KRYSTAL-1 phase 2 trial, adagrasib achieved an intracranial objective response rate (iORR) of 33.3% (11/33 patients) and an intracranial disease control rate (iDCR) of 84.2% [1]. In contrast, a post-hoc analysis of the CodeBreaK100 trial for sotorasib reported an iORR of 12.5% and iDCR of 88% [2].

KRAS G12C inhibitor Brain metastases Intracranial response rate

Adagrasib vs. Sotorasib: Pharmacokinetic Differentiation — Half-Life and Dosing Schedule

Adagrasib exhibits a significantly longer elimination half-life compared to sotorasib, which directly impacts dosing frequency and potential for sustained target coverage. Based on clinical pharmacokinetic data, adagrasib has a half-life of approximately 24 hours, allowing for twice-daily oral dosing (600 mg BID) [1]. In contrast, sotorasib has a half-life of 5.5±1.8 hours, necessitating once-daily dosing at a higher milligram amount (960 mg QD) [2].

KRAS G12C inhibitor Pharmacokinetics Half-life

Adagrasib vs. Sotorasib: Differential Secondary KRAS Mutation Resistance Profiles

Acquired resistance to KRAS G12C inhibitors often involves secondary mutations within the KRAS gene itself. In vitro studies have identified mutation-specific resistance patterns: the Q99L alteration confers resistance selectively to adagrasib, while mutations such as G13D, R68M, and A59S/T confer resistance selectively to sotorasib [1]. The most common X96D/S mutation confers resistance to both agents [2].

KRAS G12C inhibitor Acquired resistance Secondary mutations

Adagrasib vs. Sotorasib: In Vitro Potency in KRAS G12C-Mutant Cell Lines

In preclinical cellular assays, adagrasib demonstrates potent inhibition of KRAS G12C-mutant cell growth. In the NCI-H358 lung cancer cell line, adagrasib exhibits an IC50 of 14 nM, and in MIA PaCa-2 pancreatic cancer cells, an IC50 of 5 nM . For comparison, sotorasib shows IC50 values of approximately 6 nM and 9 nM in the same cell lines, respectively .

KRAS G12C inhibitor IC50 Cell viability

Optimal Research and Clinical Procurement Scenarios for Adagrasib Based on Quantitative Differentiation Evidence


Prioritization of Adagrasib Over Docetaxel in Pre-Treated KRAS G12C-Mutant NSCLC

Based on the Phase 3 KRYSTAL-12 trial demonstrating a statistically significant improvement in median PFS (5.5 vs. 3.8 months; HR 0.58, p<0.0001), adagrasib should be prioritized over docetaxel for patients with KRAS G12C-mutated NSCLC who have progressed after platinum-based chemotherapy and immunotherapy [1]. This evidence supports procurement for both clinical use and for studies evaluating second-line targeted therapy.

Selection of Adagrasib for Patients with KRAS G12C-Mutant NSCLC and Active Brain Metastases

Given adagrasib's demonstrated CNS penetration and superior intracranial response rate (iORR 33.3% in KRYSTAL-1) compared to sotorasib (12.5% in CodeBreaK100), adagrasib is the preferred KRAS G12C inhibitor for patients with active, untreated brain metastases [2]. This differentiation is critical for both clinical treatment decisions and for designing clinical trials specifically addressing CNS disease.

Use of Adagrasib in Preclinical Models Requiring Sustained Target Coverage or CNS Activity

Adagrasib's long half-life (~24 hours) and confirmed CNS penetration make it particularly suitable for in vivo preclinical studies where sustained drug exposure or evaluation of brain metastasis models is required [3]. Researchers should consider adagrasib over sotorasib when experimental designs demand less frequent dosing or when CNS target engagement is a primary endpoint.

Rational Sequential Therapy Based on Secondary KRAS Mutation Status

In research settings focused on understanding and overcoming acquired resistance, adagrasib's unique resistance mutation profile (e.g., selective resistance conferred by Q99L) can guide the rational sequencing of KRAS G12C inhibitors. For instance, after progression on sotorasib with a G13D mutation, adagrasib may retain activity [4]. This knowledge is valuable for designing personalized treatment strategies and for developing next-generation inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adagrasib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.